molecular formula C15H15N3O2S B2653205 N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide CAS No. 868972-31-0

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide

Número de catálogo: B2653205
Número CAS: 868972-31-0
Peso molecular: 301.36
Clave InChI: VNWSZYYQGHAUFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C16H15N3O2S, designed for research applications. This molecule features a 7-methylimidazo[1,2-a]pyridine moiety linked to a benzenesulfonamide group, a structure of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, present in numerous compounds with diverse biological activities . Research into similar structures has demonstrated impressive biological activities, including analgesic, anti-tumor, antiosteoporosis, and anxiolytic properties . Furthermore, the imidazo[1,2-a]pyridine core is found in several marketed drugs and investigational compounds, highlighting its relevance for developing new therapeutic agents . The incorporation of the benzenesulfonamide group is a common strategy in medicinal chemistry, often used to modulate physicochemical properties and enhance binding affinity to biological targets. This compound is intended for research purposes only, such as in vitro biological screening, assay development, and as a building block in organic synthesis for constructing more complex molecules. Researchers can utilize it to explore structure-activity relationships or as a precursor in the synthesis of compound libraries. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Propiedades

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-12-7-8-18-11-13(17-15(18)9-12)10-16-21(19,20)14-5-3-2-4-6-14/h2-9,11,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWSZYYQGHAUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mecanismo De Acción

The mechanism of action of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Research Findings and Trends

Biological Activity :

  • Sulfonamide-containing analogs (e.g., ) are frequently explored as enzyme inhibitors due to their ability to mimic transition states or co-factors.
  • The absence of fluorine or trifluoromethyl groups in the target compound may reduce off-target interactions compared to or , but this requires experimental validation.

Pharmacokinetic Considerations :

  • Lower molecular weight analogs (e.g., target compound vs. ) generally exhibit better absorption and distribution profiles, though potency may vary .

Actividad Biológica

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N3O2S, with a molecular weight of 300.37 g/mol. The structure features a sulfonamide group attached to a benzenesulfonamide moiety and an imidazo[1,2-a]pyridine ring.

1. Antimicrobial Activity

Sulfonamides, including derivatives like this compound, are known for their antimicrobial properties through inhibition of dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis. This mechanism leads to defective thymidine biosynthesis and ultimately affects bacterial growth.

Table 1: Antimicrobial Efficacy of Sulfonamides

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
M6Klebsiella pneumoniae375 µg/mL1500 µg/mL
M19Pseudomonas aeruginosa750 µg/mL1500 µg/mL
M20Staphylococcus aureus500 µg/mL1000 µg/mL

These findings indicate that the compound exhibits significant bactericidal activity against various resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

2. Anticancer Activity

Recent studies have indicated that certain imidazo[1,2-a]pyridine derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Cancer Cell Line Evaluation

In a study evaluating the cytotoxic effects on various cancer cell lines, this compound demonstrated:

  • IC50 values indicating significant inhibition of cell growth in A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
  • Enhanced apoptotic markers were observed upon treatment with the compound.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Apoptotic Markers Observed
A43112.5Increased caspase activity
Jurkat15.0DNA fragmentation

This suggests that the compound may be a promising candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DHPS : As mentioned earlier, this leads to disrupted folate synthesis in bacteria.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Kinase Inhibition : Potential inhibition of serine/threonine kinases could enhance sensitivity to other chemotherapeutics .

Q & A

Q. What are the foundational synthetic routes for N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide?

The synthesis typically involves a reductive amination between 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde and benzenesulfonamide. Key steps include:

  • Imine formation under reflux in anhydrous ethanol with catalytic acetic acid.
  • Reduction using NaBH₄ or Pd/C under hydrogen atmosphere.
  • Purification via column chromatography (ethyl acetate/hexane gradient) to isolate the product. Progress is monitored by TLC (Rf ~0.4 in 1:1 EtOAc/hexane) and confirmed via ¹H NMR for Schiff base intermediates .

Q. Which spectroscopic methods are critical for structural validation?

Core techniques include:

  • ¹H/¹³C NMR : Assign peaks for the imidazopyridine aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~5.2 ppm, broad).
  • HRMS : Confirm molecular ion [M+H]⁺ (expected m/z: ~343.4) with <2 ppm error.
  • HPLC : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water mobile phase) .

Q. How is crystallographic data utilized to resolve stereochemical uncertainties?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and packing motifs. For example, the imidazopyridine core typically shows planar geometry (deviation <0.02 Å), while the sulfonamide adopts a staggered conformation. Data collection at 100 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

Systematic optimization via Design of Experiments (DOE) evaluates:

  • Temperature : 70–90°C for imine formation (higher temps reduce reaction time but risk decomposition).
  • Solvent polarity : DMF increases solubility but complicates purification; THF/water biphasic systems improve phase separation.
  • Catalyst loading : 10 mol% Pd/C achieves >85% conversion in 6 hours. Post-reaction, extract with dichloromethane (3× volumes) and wash with brine to remove unreacted aldehydes .

Q. What strategies address discrepancies in reported IC₅₀ values across kinase inhibition assays?

Contradictions arise from assay conditions (ATP concentration, enzyme isoforms). Mitigation strategies:

  • Standardize protocols : Use recombinant kinases (e.g., EGFR T790M/L858R) at 1 mM ATP.
  • SPR analysis : Measure binding kinetics (kₐₙ₀ₙ/kₒff) to confirm target engagement.
  • Crystal structures : Compare binding modes (e.g., sulfonamide oxygen interactions with hinge region His716) to explain potency variations .

Q. How do substituent modifications influence metabolic stability?

Comparative SAR studies show:

  • Methyl at imidazopyridine C7 : Enhances microsomal stability (t₁/₂ >60 min in human liver microsomes) by blocking CYP3A4 oxidation.
  • Trifluoromethyl on benzene : Increases logP (2.1 vs. 1.8 for unsubstituted) but reduces aqueous solubility.
  • Para-substituents : Electron-withdrawing groups (e.g., -NO₂) improve target affinity but may increase toxicity .

Q. What computational approaches predict off-target interactions?

  • Molecular docking (AutoDock Vina) : Screen against Pharmit database (≥70% homology targets).
  • MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD >2 Å indicates poor target retention.
  • *DFT (B3LYP/6-31G)**: Calculate electrostatic potential maps to identify nucleophilic hotspots (e.g., sulfonamide S=O groups) prone to covalent binding .

Q. How can regioselectivity challenges in imidazopyridine functionalization be resolved?

Directing group strategies :

  • Pd-catalyzed C-H activation : Use 8-aminoquinoline as a transient directing group for C3 bromination.
  • Microwave-assisted synthesis : Achieve >90% regioselectivity for C2 methylation at 120°C in DMSO. Monitor by LC-MS to detect byproducts (e.g., di-substituted isomers) .

Data Analysis and Methodological Challenges

Q. How should researchers handle conflicting solubility data in DMSO vs. aqueous buffers?

  • Dynamic light scattering (DLS) : Detect aggregates at >0.1 mg/mL in PBS (pH 7.4).
  • Co-solvent approaches : Use 10% Cremophor EL to maintain solubility in in vitro assays.
  • Nephelometry : Quantitate precipitation thresholds during dose-response studies .

Q. What metrics validate the compound’s stability under biological assay conditions?

  • Forced degradation studies : Expose to pH 2–9 buffers at 37°C for 24 hours; analyze by UPLC for degradation products (e.g., hydrolyzed sulfonamide).
  • Plasma stability : Incubate in rat plasma (37°C, 1 hour); >90% recovery indicates suitability for in vivo studies.
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks λmax shifts due to photodegradation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.